1-[(1R)-1-azidoethyl]-2-chlorobenzene
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Overview
Description
1-[(1R)-1-Azidoethyl]-2-chlorobenzene is an organic compound with the molecular formula C8H8ClN3 This compound is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1R)-1-Azidoethyl]-2-chlorobenzene can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with 2-chlorobenzene, which undergoes a Friedel-Crafts alkylation reaction to introduce an ethyl group at the para position.
Azidation: The ethyl group is then converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The key steps include:
Bulk Synthesis: Utilizing large reactors for the Friedel-Crafts alkylation and subsequent azidation reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1R)-1-Azidoethyl]-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products:
Substitution: Formation of substituted derivatives.
Reduction: Formation of 1-[(1R)-1-aminoethyl]-2-chlorobenzene.
Cycloaddition: Formation of 1,2,3-triazole derivatives.
Scientific Research Applications
1-[(1R)-1-Azidoethyl]-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidoethyl]-2-chlorobenzene involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism.
Comparison with Similar Compounds
1-[(1R)-1-Azidoethyl]-4-chlorobenzene: Similar structure but with the chlorine atom at the para position.
1-[(1R)-1-Azidoethyl]-2-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-[(1R)-1-Azidoethyl]-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 1-[(1R)-1-Azidoethyl]-2-chlorobenzene is unique due to the specific positioning of the azido and chlorine groups, which influence its reactivity and potential applications. The presence of the chlorine atom can affect the electronic properties of the benzene ring, making it distinct from its analogs.
Properties
Molecular Formula |
C8H8ClN3 |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
1-[(1R)-1-azidoethyl]-2-chlorobenzene |
InChI |
InChI=1S/C8H8ClN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m1/s1 |
InChI Key |
FQSQOBFYKBWRMN-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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